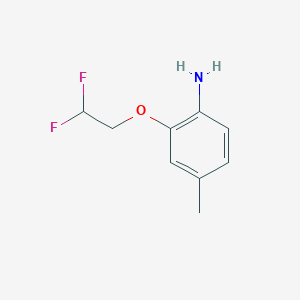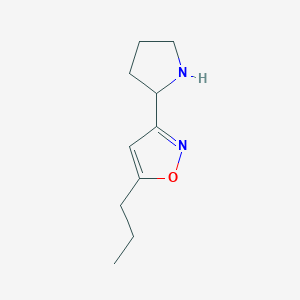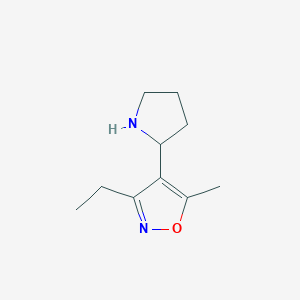![molecular formula C14H17F2N3O3 B3374342 3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018164-30-1](/img/structure/B3374342.png)
3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
説明
The compound “3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid” is a type of pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds and are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds has been introduced. This method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis
A practical RhIII-catalyzed cascade olefination/annulation of picolinamides leading to pyrrolo[3,4-b]pyridines has been developed. The reaction shows wide scope, complete regiocontrol, and excellent stereoselectivity .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, is C10H9F4N3O and its molecular weight is 263.19 .将来の方向性
While specific future directions for this compound are not available in the retrieved data, pyrazolo[3,4-b]pyridines are being evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . This suggests that there is ongoing research in this area.
作用機序
Target of Action
A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme, possibly succinate dehydrogenase, leading to inhibition of the enzyme’s activity . This inhibition could disrupt the normal functioning of the mitochondrial respiration chain .
Biochemical Pathways
The compound potentially affects the mitochondrial respiration chain by inhibiting succinate dehydrogenase . This inhibition could disrupt the normal flow of electrons within the chain, affecting the production of ATP, the primary energy currency of the cell .
Result of Action
Inhibition of succinate dehydrogenase could potentially lead to a decrease in atp production, affecting cellular processes that require energy .
生化学分析
Biochemical Properties
3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with succinate dehydrogenase, an enzyme involved in the citric acid cycle. The compound acts as an inhibitor, binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to alterations in cellular respiration and energy production .
Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways. These interactions can modulate the activity of these pathways, leading to changes in cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This effect is mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular processes. This can result in altered cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function .
For example, the compound’s interaction with succinate dehydrogenase involves binding to the enzyme’s active site, leading to its inhibition. This inhibition disrupts the citric acid cycle, affecting cellular respiration and energy production . Additionally, the compound can modulate the activity of cell signaling pathways by binding to key proteins involved in these pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to the compound can lead to cumulative effects on cellular function. For instance, long-term treatment with the compound has been found to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are likely due to the continued modulation of cell signaling pathways and gene expression patterns over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage. For example, a significant increase in the inhibition of cancer cell proliferation has been observed at higher doses, indicating a dose-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that play key roles in these pathways. For instance, its inhibition of succinate dehydrogenase affects the citric acid cycle, leading to alterations in metabolic flux and metabolite levels .
Additionally, the compound can influence other metabolic pathways by modulating the activity of enzymes involved in these pathways. This can result in changes in the production and utilization of metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments .
For example, the compound can be transported into cells via specific membrane transporters, allowing it to reach its target sites within the cell. Once inside the cell, the compound can bind to proteins that direct its localization to specific organelles or compartments, such as the mitochondria or nucleus .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
For instance, the compound’s localization to the mitochondria can enhance its inhibitory effects on succinate dehydrogenase, leading to more pronounced effects on cellular respiration and energy production . Similarly, its localization to the nucleus can influence gene expression patterns, affecting various cellular processes .
特性
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c1-7(2)19-8(3)12-9(13(15)16)6-10(20)18(14(12)17-19)5-4-11(21)22/h6-7,13H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCNVMQRXWJAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C(C)C)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374272.png)
![6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374297.png)
![1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374302.png)
![5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3374310.png)
![1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374319.png)
![3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374327.png)


![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)

![2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374377.png)